molecular formula C17H18N4O3 B14126832 N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine CAS No. 4238-39-5

N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine

Cat. No.: B14126832
CAS No.: 4238-39-5
M. Wt: 326.35 g/mol
InChI Key: CJWMQZHWLJMCAQ-UHFFFAOYSA-N
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Description

N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine is an organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a dimethylamino group, which contributes to its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine typically involves a diazotization reaction followed by coupling with glycine. The process can be summarized as follows:

    Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with glycine under alkaline conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Diazotization: Using industrial-grade aniline derivatives and nitrous acid.

    Efficient Coupling: Employing optimized conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Products may include quinones or other oxidized aromatic compounds.

    Reduction: Amines are the primary products.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The dimethylamino group enhances its solubility and reactivity. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or reacting with other chemicals in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye with similar structural features.

    Congo Red: A well-known azo dye used in histology.

    Sudan III: An azo dye used for staining lipids.

Uniqueness

N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzoyl)glycine is unique due to its specific combination of functional groups, which confer distinct solubility, reactivity, and application properties compared to other azo dyes.

Properties

CAS No.

4238-39-5

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]acetic acid

InChI

InChI=1S/C17H18N4O3/c1-21(2)15-9-7-14(8-10-15)20-19-13-5-3-12(4-6-13)17(24)18-11-16(22)23/h3-10H,11H2,1-2H3,(H,18,24)(H,22,23)

InChI Key

CJWMQZHWLJMCAQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCC(=O)O

Origin of Product

United States

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